Z-Lys-Pro-4MbetaNA
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Overview
Description
Z-Lys-Pro-4MbetaNA, also known as Z-Lys-Pro-4-methyl-beta-naphthylamide, is a synthetic peptide substrate used in various biochemical assays. It is particularly valuable in the study of proteolytic enzymes, such as aminopeptidases, which play crucial roles in numerous biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys-Pro-4MbetaNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-methyl-beta-naphthylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Z-Lys-Pro-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of the peptide bond, releasing 4-methyl-beta-naphthylamine.
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Common reagents include proteolytic enzymes such as aminopeptidases, which specifically target the peptide bond.
Major Products
The major product formed from the hydrolysis of this compound is 4-methyl-beta-naphthylamine, which can be detected and quantified using spectrophotometric methods.
Scientific Research Applications
Z-Lys-Pro-4MbetaNA is widely used in scientific research for the study of proteolytic enzymes. Its applications include:
Biochemical Assays: Used as a substrate in enzyme assays to measure the activity of aminopeptidases and other proteolytic enzymes.
Drug Development: Employed in the screening of potential inhibitors of proteolytic enzymes, which are targets for therapeutic intervention in diseases such as cancer and hypertension.
Biological Research: Utilized in studies of protein degradation and turnover, as well as in the investigation of cellular processes involving proteolysis.
Mechanism of Action
The mechanism of action of Z-Lys-Pro-4MbetaNA involves its recognition and binding by proteolytic enzymes. The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of 4-methyl-beta-naphthylamine. This product can be detected spectrophotometrically, allowing for the quantification of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Z-Ala-Ala-Lys-4MbetaNA: Another synthetic peptide substrate used in similar biochemical assays.
Z-Ala-Pro-4MbetaNA: A related compound with a different amino acid sequence, used for studying different proteolytic enzymes.
Uniqueness
Z-Lys-Pro-4MbetaNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain aminopeptidases. Its ability to release a detectable product upon hydrolysis makes it a valuable tool in enzyme assays and research applications.
Properties
IUPAC Name |
benzyl N-[6-amino-1-[2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O5/c1-38-27-19-23(18-22-12-5-6-13-24(22)27)32-28(35)26-15-9-17-34(26)29(36)25(14-7-8-16-31)33-30(37)39-20-21-10-3-2-4-11-21/h2-6,10-13,18-19,25-26H,7-9,14-17,20,31H2,1H3,(H,32,35)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITGUNQHBCSKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-53-6 |
Source
|
Record name | 74305-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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